tert-butyl N-[(4-fluorophenyl)(N'-hydroxycarbamimidoyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate: is a chemical compound with the molecular formula C13H18FN3O3. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves several stepsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group is known to form strong hydrogen bonds with target proteins, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .
Comparison with Similar Compounds
tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate can be compared with similar compounds such as:
tert-butyl (4-fluorophenyl)carbamate: This compound lacks the hydroxycarbamimidoyl group, making it less effective in forming hydrogen bonds with target proteins.
tert-butyl (4-bromobutyl)carbamate: This compound has a different substituent on the phenyl ring, leading to different chemical properties and reactivity.
The uniqueness of tert-butyl N-[(4-fluorophenyl)(N’-hydroxycarbamimidoyl)methyl]carbamate lies in its specific functional groups, which provide distinct reactivity and interaction capabilities.
Properties
CAS No. |
1193390-66-7 |
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Molecular Formula |
C13H18FN3O3 |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-1-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C13H18FN3O3/c1-13(2,3)20-12(18)16-10(11(15)17-19)8-4-6-9(14)7-5-8/h4-7,10,19H,1-3H3,(H2,15,17)(H,16,18) |
InChI Key |
OBGKFZGAXUKVGX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=NO)N |
Origin of Product |
United States |
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